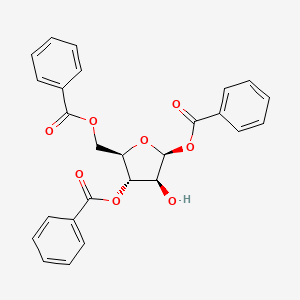
(2S,3S,4S,5R)-5-((Benzoyloxy)methyl)-3-hydroxytetrahydrofuran-2,4-diyl dibenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,4S,5R)-5-((Benzoyloxy)methyl)-3-hydroxytetrahydrofuran-2,4-diyl dibenzoate is a complex organic compound characterized by its tetrahydrofuran ring structure with multiple benzoyloxy and hydroxyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R)-5-((Benzoyloxy)methyl)-3-hydroxytetrahydrofuran-2,4-diyl dibenzoate typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the formation of the tetrahydrofuran ring through cyclization reactions. This can be achieved using dihydroxy compounds and acid catalysts.
Introduction of Benzoyloxy Groups: Benzoylation reactions are employed to introduce benzoyloxy groups. Benzoyl chloride is commonly used as the benzoylating agent in the presence of a base such as pyridine.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions. Common oxidizing agents include pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as column chromatography.
化学反応の分析
Types of Reactions
(2S,3S,4S,5R)-5-((Benzoyloxy)methyl)-3-hydroxytetrahydrofuran-2,4-diyl dibenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The benzoyloxy groups can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy groups, leading to the formation of different esters or ethers.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, alcohols, and bases.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various esters and ethers.
科学的研究の応用
(2S,3S,4S,5R)-5-((Benzoyloxy)methyl)-3-hydroxytetrahydrofuran-2,4-diyl dibenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S,3S,4S,5R)-5-((Benzoyloxy)methyl)-3-hydroxytetrahydrofuran-2,4-diyl dibenzoate involves its interaction with specific molecular targets and pathways. The compound’s benzoyloxy and hydroxyl groups enable it to participate in hydrogen bonding and hydrophobic interactions, which can influence its binding to enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
(2S,3S,4S,5R)-5-((Benzoyloxy)methyl)-3-hydroxytetrahydrofuran-2,4-diyl dibenzoate: Unique due to its specific stereochemistry and functional groups.
Tetrahydrofuran derivatives: Similar ring structure but different functional groups.
Benzoyloxy compounds: Similar functional groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of a tetrahydrofuran ring with multiple benzoyloxy and hydroxyl groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C26H22O8 |
|---|---|
分子量 |
462.4 g/mol |
IUPAC名 |
[(2R,3S,4S,5S)-3,5-dibenzoyloxy-4-hydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C26H22O8/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26-27H,16H2/t20-,21+,22-,26+/m1/s1 |
InChIキー |
HUHVPBKTTFVAQF-SRCYTUNASA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


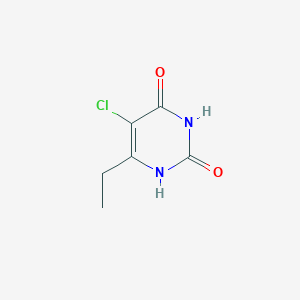
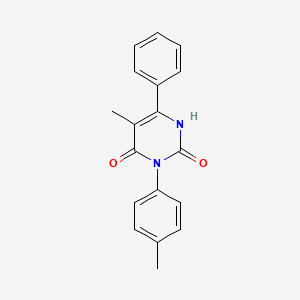
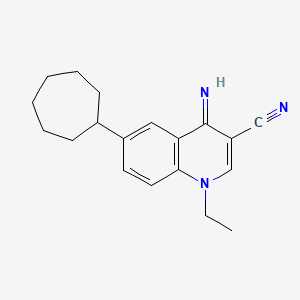





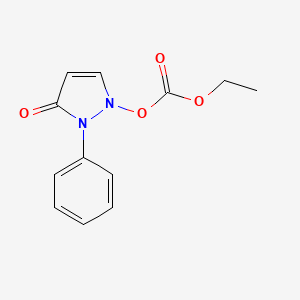
![2-[2-(5-Methoxy-1H-indol-3-yl)ethyl]hydrazine-1-carboxamide](/img/structure/B12910272.png)




